molecular formula C26H27ClN4O2S B2743717 N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1115371-15-7

N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2743717
CAS No.: 1115371-15-7
M. Wt: 495.04
InChI Key: PNJRIYMGJNKRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in chemical biology and drug discovery research. This compound features a complex pyrrolo[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to modulate various enzymatic targets. The structure incorporates key pharmacophores, including a 4-chlorophenyl acetamide group and a sulfur-containing thioether linkage, which are often critical for protein binding and bioactivity. The pyrrolopyrimidine scaffold is structurally analogous to purines, allowing such molecules to act as ATP-competitive inhibitors for a range of protein kinases. While the specific biological profile of this compound is a subject of ongoing investigation, molecules within this class are frequently explored as potent inhibitors of kinases like Janus Kinases (JAKs) and other signaling proteins involved in proliferation and inflammation. Its primary research value lies in its use as a chemical probe to study intracellular signal transduction pathways, to validate new targets in oncology and immunology, and as a key intermediate in the synthesis of more complex therapeutic candidates. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O2S/c1-17(2)13-14-31-25(33)24-23(21(15-30(24)3)18-7-5-4-6-8-18)29-26(31)34-16-22(32)28-20-11-9-19(27)10-12-20/h4-12,15,17H,13-14,16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJRIYMGJNKRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C26_{26}H27_{27}ClN4_{4}O2_{2}S
  • Molecular Weight : 495.0 g/mol
  • CAS Number : 1115371-15-7

Antibacterial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives containing similar moieties have shown moderate to strong activity against various strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Similar pyrrolopyrimidine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Studies indicate that these compounds may inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory activities. Notably, it may act as an inhibitor of carbonic anhydrase isoforms, which play crucial roles in numerous physiological processes. In vitro studies have shown that similar compounds can effectively inhibit human carbonic anhydrase isoforms I and II .

Case Studies

Several research studies have focused on the biological activities of compounds related to this compound:

  • Antibacterial Screening : A study synthesized a series of pyrrolopyrimidine derivatives and evaluated their antibacterial activity against several pathogens. The results showed that the most active compounds had significant effects on bacterial growth inhibition .
  • Cytotoxicity Assays : Another investigation assessed the cytotoxicity of pyrrolopyrimidine derivatives on various cancer cell lines. The findings suggested that these compounds could induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

(a) Benzothieno[2,3-d]pyrimidine Analogues

The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () replaces the pyrrolo ring with a benzothieno system.

  • Structural Impact: The thieno ring increases electron density and may alter binding affinity in enzymatic targets.
  • Biological Relevance: Thieno-fused systems are common in antitumor agents due to enhanced intercalation with DNA/proteins .
(b) Simplified Pyrimidine Derivatives

N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () lacks the fused pyrrolo ring, simplifying the scaffold.

Substituent Variations

(a) Pyrrolo[3,2-d]pyrimidine with Ester Groups

Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () replaces the sulfanyl acetamide with a carboxylate ester.

  • Impact on Solubility : The ester group improves hydrophilicity, whereas the acetamide in the target compound may enhance metabolic stability .
(b) Triazole-Based Analogues

Compounds like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () use a triazole ring instead of pyrimidine.

  • Pharmacological Implications : Triazoles are associated with antifungal activity, suggesting divergent therapeutic applications compared to pyrimidine-based systems .

Q & A

Q. Optimization Parameters :

  • Temperature Control : Excess heat during cyclocondensation can lead to by-products (e.g., over-oxidized pyrimidines) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve sulfanylation yields .
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in core formation .

Q. Table 1: Comparison of Reaction Conditions

StepSolventTemperature (°C)CatalystYield Range (%)Reference
CyclocondensationAcetic acid80–100ZnCl₂55–70
SulfanylationDMF60–80None65–80
Acetamide CouplingTHF25–40TEA70–85

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals: δ 2.1–2.5 ppm (methylbutyl chain), δ 7.3–7.8 ppm (aromatic protons) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and pyrimidine carbons (~150–160 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error to rule out impurities .
  • X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., C–S bond: ~1.75–1.80 Å) to validate stereochemistry .

Note : Discrepancies between NMR and crystallographic data may indicate polymorphism or solvate formation .

Basic: What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:
Initial screening should focus on target-agnostic assays:

Cytotoxicity Assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .

Solubility Testing : Determine logP values using HPLC to assess bioavailability .

Critical Parameter : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Advanced: How can reaction mechanisms be elucidated for sulfanylation and acetamide coupling steps?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates .
  • Isotopic Labeling : Use ³⁵S-labeled thiourea to trace sulfanyl group incorporation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .

Example : DFT analysis of sulfanylation may reveal a concerted SN2 mechanism with a Gibbs energy barrier of ~25 kcal/mol .

Advanced: What computational strategies predict the compound’s bioactivity and target binding?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB ID 1M17) .
  • QSAR Modeling : Train models on pyrrolo-pyrimidine derivatives to correlate substituents (e.g., 4-chlorophenyl) with IC₅₀ values .
  • MD Simulations : Run 100 ns trajectories to assess protein-ligand stability (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. Table 2: Predicted Targets and Binding Affinities

Target ProteinDocking Score (kcal/mol)Predicted IC₅₀ (nM)Reference
EGFR (1M17)-9.250–100
VEGFR2 (3VHE)-8.7150–200

Advanced: How to resolve contradictions between spectroscopic data and bioactivity results?

Methodological Answer:

  • Purity Analysis : Re-examine HPLC traces (≥95% purity) to rule out bioactive impurities .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify active metabolites .
  • Crystallographic Reassessment : Check for tautomeric forms (e.g., enol vs. keto) that may alter reactivity .

Case Study : A 2025 study found that a keto-enol tautomer of a related compound showed 10-fold higher kinase inhibition .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aryl (e.g., 3,4-dichlorophenyl) or alkyl (e.g., n-pentyl) groups .
  • Functional Group Swapping : Replace sulfanyl with sulfonyl or amino groups to assess hydrogen bonding .
  • Bioisosteric Replacement : Substitute the 4-chlorophenyl with trifluoromethyl for enhanced lipophilicity .

Q. Table 3: SAR Trends in Pyrrolo-Pyrimidine Derivatives

ModificationEffect on IC₅₀ (EGFR)Solubility (logP)Reference
4-Chlorophenyl → 3,4-DiCl2x improvement+0.5
Sulfanyl → SulfonylReduced activity-0.3

Advanced: What strategies mitigate by-product formation during large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Use continuous-flow reactors to control exothermic reactions and reduce dimerization .
  • Purification : Employ preparative HPLC with C18 columns (MeCN:H₂O gradient) to isolate the main product .
  • In Situ Quenching : Add scavengers (e.g., polymer-bound thiophiles) to trap excess sulfanyl reagents .

Advanced: How to test efficacy against drug-resistant cell lines?

Methodological Answer:

  • Resistance Induction : Generate resistant clones via prolonged exposure to sublethal doses (e.g., 0.1x IC₅₀ for 6 months) .
  • Transcriptomic Profiling : RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) or target mutations .
  • Combination Therapy : Test synergy with inhibitors of resistance mechanisms (e.g., verapamil for ABCB1 inhibition) .

Advanced: How to evaluate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combinatorial Screening : Use a checkerboard assay to calculate combination indices (CI < 1 indicates synergy) .
  • Pathway Analysis : Apply phosphoproteomics to map synergistic kinase inhibition (e.g., EGFR + PI3K/AKT) .
  • In Vivo Models : Test combinations in PDX models with dose reduction to minimize toxicity .

Example : A 2023 study reported a CI of 0.3 for a pyrrolo-pyrimidine derivative combined with paclitaxel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.